molecular formula C9H9BrF2MgO B15176900 3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide, 0.5M THF

3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide, 0.5M THF

Cat. No.: B15176900
M. Wt: 275.37 g/mol
InChI Key: TULJYCWTQIXJJC-UHFFFAOYSA-M
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Description

3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide, 0.5M in tetrahydrofuran, is an organometallic compound widely used in organic synthesis. This compound is a Grignard reagent, which is known for its high reactivity and selectivity in forming carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules due to its ability to introduce the 3,5-difluoro-4-iso-propoxyphenyl group into various substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide typically involves the reaction of 3,5-difluoro-4-iso-propoxyphenyl bromide with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenylmagnesium bromide
  • 4-Iso-propoxyphenylmagnesium bromide
  • 3,5-Dichlorophenylmagnesium bromide

Uniqueness

3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide is unique due to the presence of both fluorine and iso-propoxy groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C9H9BrF2MgO

Molecular Weight

275.37 g/mol

IUPAC Name

magnesium;1,3-difluoro-2-propan-2-yloxybenzene-5-ide;bromide

InChI

InChI=1S/C9H9F2O.BrH.Mg/c1-6(2)12-9-7(10)4-3-5-8(9)11;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

TULJYCWTQIXJJC-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=C(C=[C-]C=C1F)F.[Mg+2].[Br-]

Origin of Product

United States

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